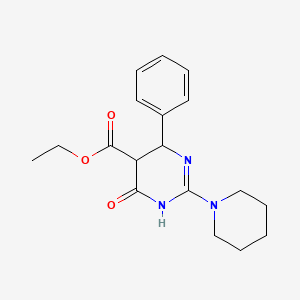

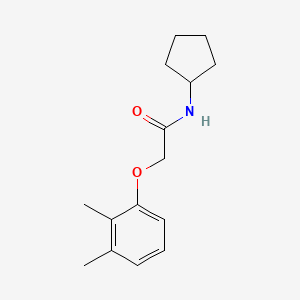

![molecular formula C12H12N6O2S B5536386 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to this compound involves multi-step chemical reactions. For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear structural similarities, have been synthesized through reactions confirmed by IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry data (Tumosienė et al., 2020). Similarly, novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} have been synthesized from 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, showcasing the compound's versatility in chemical synthesis (Salem et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds within this category has been extensively studied. For instance, the dihedral angles between various molecular fragments have been analyzed to understand the spatial arrangement, which is crucial for predicting the compound's reactivity and interaction with biological targets (Kesternich et al., 2010).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, forming novel derivatives with potential biological activities. For example, the synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives has shown the ability of these compounds to undergo alkylation, leading to substances with anti-inflammatory activity (Labanauskas et al., 2004).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Activities

Novel derivatives related to the given compound have shown promising antioxidant and anticancer activities. For example, a study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide reported compounds with antioxidant activities higher than ascorbic acid and significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

Antimicrobial Activities

Derivatives have also been synthesized for their antimicrobial properties. For instance, new 1,2,4-triazole derivatives have been found to possess good or moderate activities against various test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).

Synthetic Utility

The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, which are of interest due to their biological and medicinal exploration. A review on the utility of 1-(4-substituted-aminophenyl)ethanones emphasizes their importance in synthesizing thiophene, oxazole, triazole, and other systems, demonstrating their wide-ranging utility in heterocyclic chemistry (Salem et al., 2021).

Eigenschaften

IUPAC Name |

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O2S/c1-20-9-4-2-8(3-5-9)10(19)6-21-12-16-15-11-17(13)7-14-18(11)12/h2-5,7H,6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTPVYWLSBVYEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=CN3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5913293 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

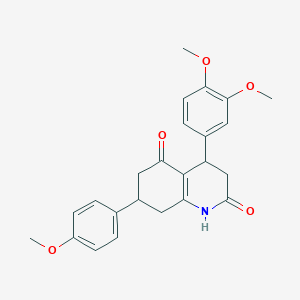

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)

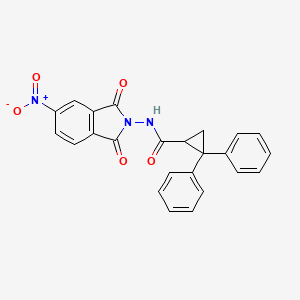

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)

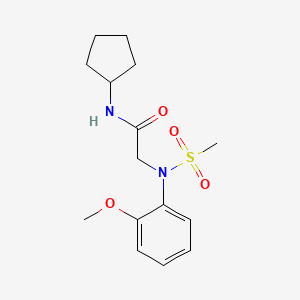

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)